molecular formula C9H18N2O B13818521 Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI)

Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI)

Cat. No.: B13818521
M. Wt: 170.25 g/mol
InChI Key: XTDNQXLWASUCPP-UHFFFAOYSA-N
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Description

Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25202 g/mol. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) typically involves the reaction of 3,5-dimethylpiperazine with propionyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the propionyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound with a simpler structure.

    1-Methylpiperazine: A derivative with a single methyl group.

    1-Ethylpiperazine: A derivative with an ethyl group.

Uniqueness

Piperazine, 3,5-dimethyl-1-propionyl-(7CI,8CI) is unique due to the presence of both 3,5-dimethyl and propionyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

1-(3,5-dimethylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C9H18N2O/c1-4-9(12)11-5-7(2)10-8(3)6-11/h7-8,10H,4-6H2,1-3H3

InChI Key

XTDNQXLWASUCPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(NC(C1)C)C

Origin of Product

United States

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